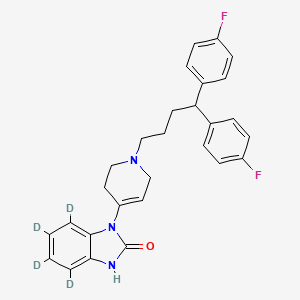

Dehydro Pimozide-d4

Description

Dehydro Pimozide-d4 is a deuterated analog of dehydro pimozide, a derivative characterized by structural modifications that enhance its metabolic stability and utility in pharmacokinetic studies. Key structural features include a benzofuran core with unsaturated linkages and deuterium substitution at specific positions. Its planar structure was elucidated via 1H- and 13C-NMR spectroscopy, revealing distinct aromatic and aliphatic proton environments (Table 1).

Properties

Molecular Formula |

C28H27F2N3O |

|---|---|

Molecular Weight |

463.6 g/mol |

IUPAC Name |

3-[1-[4,4-bis(4-fluorophenyl)butyl]-3,6-dihydro-2H-pyridin-4-yl]-4,5,6,7-tetradeuterio-1H-benzimidazol-2-one |

InChI |

InChI=1S/C28H27F2N3O/c29-22-11-7-20(8-12-22)25(21-9-13-23(30)14-10-21)4-3-17-32-18-15-24(16-19-32)33-27-6-2-1-5-26(27)31-28(33)34/h1-2,5-15,25H,3-4,16-19H2,(H,31,34)/i1D,2D,5D,6D |

InChI Key |

GLZXFACTPPCIOU-NMRLXUNGSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])NC(=O)N2C3=CCN(CC3)CCCC(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)[2H])[2H] |

Canonical SMILES |

C1CN(CC=C1N2C3=CC=CC=C3NC2=O)CCCC(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F |

Origin of Product |

United States |

Preparation Methods

The preparation of Dehydro Pimozide-d4 involves a multi-step synthetic route. One method starts with 4-bromopentafluorobenzene-d4 and proceeds through eight steps to yield the final product . The synthesis involves various reaction conditions, including regioselective mild methods for the preparation of six-membered N- and O-heterocycles with an aromatic substituent and an off-cycle double bond

Chemical Reactions Analysis

Synthetic Routes

Dehydro Pimozide-d4 is synthesized through multi-step processes designed to incorporate deuterium atoms at specific positions. Key methods include:

Key Reaction Types

This compound undergoes several characteristic reactions during synthesis and degradation:

Table 2: Reaction Types and Examples

| Reaction Type | Example | Role in Synthesis |

|---|---|---|

| Friedel-Crafts alkylation | Attachment of fluorophenyl groups | Builds aromatic backbone |

| Nucleophilic substitution | Replacement of bromine with Grignard intermediates | Extends carbon chain |

| Catalytic hydrogenation | Reduction of ketones or alkenes | Stabilizes intermediates |

| Cyclization | Formation of benzimidazol-2-one ring | Establishes pharmacophoric core |

These reactions are optimized for minimal side products, with purification via column chromatography and recrystallization .

Degradation and Stability

While synthetic pathways are well-documented, degradation studies highlight:

-

Hydrolysis : Susceptibility of the benzimidazolone ring to acidic/basic conditions .

-

Oxidation : CYP3A4-mediated metabolism of the piperidine moiety, analogous to non-deuterated pimozide .

-

Photodegradation : Limited data, but fluorophenyl groups may undergo UV-induced cleavage .

Deuterium incorporation at the 2,3,5,6 positions of the fluorophenyl group slows metabolic clearance, enhancing plasma half-life in tracer studies .

Table 3: Key Reagents and Their Roles

| Reagent | Role | Impact on Reaction Efficiency |

|---|---|---|

| Pd/C | Hydrogenation catalyst | Enables high-yield reduction steps |

| Thionyl chloride | Chlorinating agent | Facilitates nucleophilic substitution |

| Triphosgene | Cyclization agent | Efficiently forms benzimidazolone |

| DMF | Polar aprotic solvent | Enhances substitution reactivity |

Scientific Research Applications

Dehydro Pimozide-d4 is primarily used in proteomics research . It serves as a biochemical tool for studying various biological processes and pathways. In chemistry, it is used to investigate reaction mechanisms and the behavior of deuterated compounds. In biology and medicine, it helps in understanding the pharmacokinetics and pharmacodynamics of related compounds. Industrial applications are limited but may include the development of new materials and chemical processes.

Mechanism of Action

its parent compound, Pimozide, is known to exert its effects by blocking dopamine receptors in the central nervous system . This blockade leads to alterations in dopamine metabolism and function, contributing to its therapeutic and untoward effects. Dehydro Pimozide-d4 likely shares similar molecular targets and pathways.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Spectral Comparisons

Key Differences :

- Aliphatic Proton Count: this compound exhibits four aliphatic protons (δ 5.25, 4.35, 3.78, 4.62), whereas non-deuterated analogs (Compounds 2 and 3) display six aliphatic hydrogens due to saturated bonds.

- Aromatic Coupling : The meta-coupled aromatic protons (δ 6.54, 6.20) in this compound are absent in Compounds 2 and 3, which instead show simpler coupling patterns.

- Benzofuran Unsaturation : The unsaturated benzofuran core in this compound alters HMBC correlations compared to saturated analogs, influencing its metabolic stability.

Key Similarities :

- Resveratrol Trimer Backbone: Both this compound and melapinol B share an oxidative trimeric resveratrol framework, evidenced by overlapping NMR signals in the C1-C2 and B1-B2 regions.

- Deuteration Effects : Deuterium substitution in this compound mimics isotopic labeling observed in other deuterated pharmaceuticals, enhancing tracer utility without altering primary bioactivity.

Table 2: Comparative Properties of this compound and Analogs

| Property | This compound | Compound 2/3 | Melapinol B |

|---|---|---|---|

| Aliphatic Hydrogens | 4 | 6 | Not reported |

| Benzofuran Saturation | Unsaturated | Saturated | Unsaturated |

| Aromatic Coupling | Meta-coupled | Ortho-coupled | Meta-coupled |

| Deuteration | Yes (d4) | No | No |

Functional and Pharmacological Implications

- Metabolic Stability : The unsaturated benzofuran structure and deuteration in this compound reduce cytochrome P450-mediated metabolism compared to Compounds 2 and 3, as inferred from structural analogs.

Q & A

Q. What are the optimal synthetic routes for Dehydro Pimozide-d4, and how do reaction conditions influence isotopic purity?

Methodological Answer: Synthesis of deuterated compounds like this compound requires careful selection of deuterium sources (e.g., D₂O, deuterated solvents) and catalysts. Primary literature suggests using palladium-catalyzed hydrogen-deuterium exchange under controlled temperatures (50–80°C) to achieve ≥98% isotopic purity . Researchers should validate purity via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR), comparing spectral data to non-deuterated analogs to confirm substitution sites. Reaction variables (pH, solvent polarity) must be systematically documented to ensure reproducibility .

Q. How can researchers quantify this compound stability under varying storage conditions?

Methodological Answer: Stability studies should follow ICH guidelines, testing degradation kinetics under stress conditions (e.g., light, humidity, temperature). Use HPLC-UV or LC-MS to monitor deuterium loss or structural decomposition. For accelerated stability testing, store samples at 40°C/75% RH for 6 months, with monthly assays. Include non-deuterated Pimozide as a control to distinguish isotope-specific degradation pathways . Data analysis should employ Arrhenius modeling to predict shelf-life .

Q. Which analytical techniques are most reliable for distinguishing this compound from its non-deuterated form in biological matrices?

Methodological Answer: LC-MS/MS with multiple reaction monitoring (MRM) is preferred due to its specificity for mass shifts caused by deuterium. Validate the method using spiked plasma/serum samples to assess matrix effects and recovery rates. Isotope dilution assays with internal standards (e.g., ¹³C-labeled analogs) improve precision. Cross-validate results with NMR to confirm deuterium retention in vivo .

Advanced Research Questions

Q. How can researchers design studies to resolve contradictions in reported pharmacokinetic (PK) data for this compound?

Methodological Answer: Contradictions often arise from differences in bioanalytical methods or model organisms. Apply the PICO framework :

- Population : Define species/strain (e.g., Sprague-Dawley rats vs. C57BL/6 mice).

- Intervention : Standardize dosing regimens (oral vs. intravenous).

- Comparison : Use meta-analysis to compare studies with harmonized extraction protocols (e.g., protein precipitation vs. solid-phase extraction).

- Outcome : Focus on AUC and Cₘₐₓ discrepancies. Statistical reconciliation via mixed-effects modeling can account for inter-study variability .

Q. What experimental strategies minimize deuterium isotope effects (DIEs) in this compound metabolism studies?

Methodological Answer: DIEs arise from altered bond dissociation energies in deuterated compounds. To mitigate:

- Use stable isotope tracing with hepatocyte incubations to compare metabolic rates (e.g., CYP3A4-mediated oxidation).

- Pair in vitro assays (microsomes) with in vivo PK studies to isolate enzyme-specific effects.

- Employ computational models (e.g., DFT calculations) to predict sites susceptible to kinetic isotope effects . Document all findings using FINER criteria to ensure feasibility and relevance .

Q. How should researchers optimize isotope dilution assays for this compound in complex biological samples?

Methodological Answer:

- Sample Preparation : Use acidified acetonitrile for protein precipitation to reduce phospholipid interference.

- Internal Standard Selection : Test structural analogs (e.g., Dehydro Pimozide-d6) to correct for ion suppression.

- Calibration Curves : Validate linearity across 3 orders of magnitude, with R² ≥0.98.

- Data Normalization : Apply batch correction algorithms (e.g., ComBat) to address inter-run variability. Publish raw data and processing scripts to enhance reproducibility .

Q. What protocols validate the absence of non-specific binding in this compound receptor affinity assays?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize target receptors (e.g., dopamine D2) and test deuterated vs. non-deuterated ligand binding kinetics.

- Control Experiments : Include excess unlabeled ligand to confirm signal specificity.

- Statistical Analysis : Use ANOVA to compare Kd values across replicates, reporting 95% confidence intervals. Reference primary literature to contextualize deviations from established binding models .

Methodological Guidelines

- Literature Review : Use databases like PubMed and SciFinder with keywords: "this compound synthesis," "deuterium isotope effect," "pharmacokinetic modeling." Exclude non-peer-reviewed sources .

- Data Contradiction Analysis : Apply Bradford Hill criteria to assess causality in conflicting results, emphasizing dose-response consistency and biological plausibility .

- Ethical Compliance : Obtain institutional approval for in vivo studies, adhering to ARRIVE guidelines for experimental transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.